Methyl 2-acetyl-6-chloroisonicotinate

Description

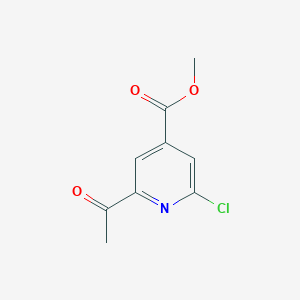

Methyl 2-acetyl-6-chloroisonicotinate is a pyridine derivative featuring a chloro substituent at the 6-position, an acetyl group at the 2-position, and a methyl ester at the 4-position. Such compounds are often intermediates in pharmaceutical or agrochemical synthesis, where substituent positioning and functional groups dictate biological activity and synthetic utility .

Properties

Molecular Formula |

C9H8ClNO3 |

|---|---|

Molecular Weight |

213.62 g/mol |

IUPAC Name |

methyl 2-acetyl-6-chloropyridine-4-carboxylate |

InChI |

InChI=1S/C9H8ClNO3/c1-5(12)7-3-6(9(13)14-2)4-8(10)11-7/h3-4H,1-2H3 |

InChI Key |

VUMVDOQDOOEHTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC(=CC(=C1)C(=O)OC)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between Methyl 2-acetyl-6-chloroisonicotinate and analogous compounds derived from the evidence:

Key Observations

Substituent Position and Electronic Effects :

- Methyl 2-chloro-6-methoxyisonicotinate (similarity 0.94) shares the ester and chloro groups but replaces the acetyl with methoxy. Methoxy’s electron-donating nature may reduce electrophilicity compared to the acetyl group, altering reactivity in nucleophilic substitutions .

- Ethyl 2-chloro-6-methoxyisonicotinate (similarity 0.97) highlights the impact of ester alkyl chain length. Ethyl esters typically exhibit slower hydrolysis rates than methyl esters due to steric effects .

Functional Group Interconversion :

- 2-Chloro-6-methylisonicotinic acid (similarity 0.85) replaces the ester with a carboxylic acid, significantly altering solubility (higher polarity) and reactivity (e.g., acid-catalyzed decarboxylation) .

Halogen Variation: Methyl 6-chloro-5-ethyl-2-iodonicotinate introduces iodine, which increases molecular weight (325.53 g/mol vs.

Positional Isomerism :

- Methyl 6-chloro-2-methoxynicotinate (similarity 0.84) demonstrates how substituent positions affect aromatic ring electronics. Methoxy at 2 vs. acetyl at 2 alters resonance stabilization and hydrogen-bonding capacity .

Research Implications and Data Gaps

While structural similarities are well-documented, experimental data on physicochemical properties (e.g., melting points, solubility) and reactivity (e.g., hydrolysis rates, catalytic interactions) for this compound are absent in the evidence. Comparative studies using techniques like gas chromatography (as in ) or mass spectrometry could elucidate volatility and fragmentation patterns. Further synthesis and characterization are recommended to bridge these gaps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.